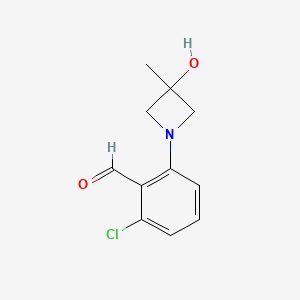
2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloro-substituted benzaldehyde moiety and an azetidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxy-3-methylazetidine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide and a suitable solvent such as ethanol.
Major Products:
Oxidation: 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The azetidine ring and the aldehyde group may play crucial roles in these interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Chlorobenzaldehyde: Shares the chloro-substituted benzaldehyde moiety but lacks the azetidine ring.
2-Chloro-6-fluorobenzaldehyde: Similar structure with a fluorine atom instead of the azetidine ring.
3-Hydroxy-3-methylazetidine: Contains the azetidine ring but lacks the benzaldehyde moiety.
Uniqueness: 2-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the combination of the chloro-substituted benzaldehyde and the azetidine ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-4-2-3-9(12)8(10)5-14/h2-5,15H,6-7H2,1H3 |
InChI Key |
PIYNTZXQOJSCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C(=CC=C2)Cl)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213639.png)



![6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13213660.png)
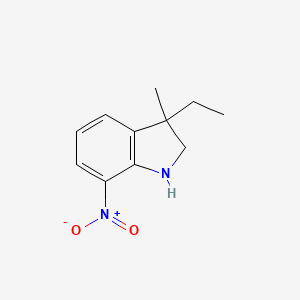
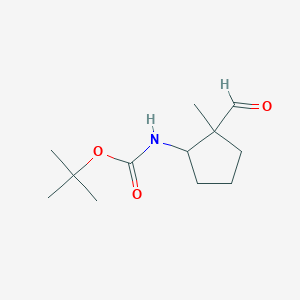
![1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one](/img/structure/B13213684.png)


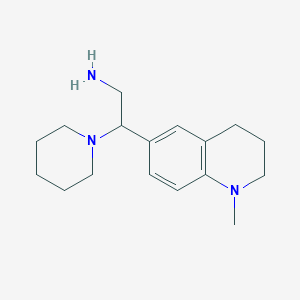
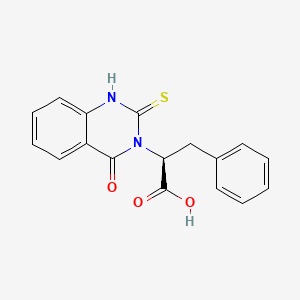
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride](/img/structure/B13213720.png)

